Tricyclo(3.3.1.1^3,7)decane-1-carboxylic acid, 8-methyl-8-azabicyclo(3.2.1)oct-2-yl ester, (1R-endo)- is a complex organic compound characterized by its unique tricyclic structure and specific functional groups. This compound is primarily utilized in organic synthesis and medicinal chemistry, particularly as an intermediate in the production of pharmaceuticals.
This compound is classified under carboxylic acids and esters, with a molecular formula of . The International Chemical Identifier (CAS) number for this compound is 87395-60-6. It has been referenced in various chemical databases, including ChemBK and NIST, which provide detailed physical and chemical properties as well as synthesis methods .
The synthesis of Tricyclo(3.3.1.1^3,7)decane-1-carboxylic acid, 8-methyl-8-azabicyclo(3.2.1)oct-2-yl ester typically involves several steps:
The reaction conditions generally require careful control of temperature and pH to ensure high yields and purity of the product. Common solvents used include dichloromethane or ethanol, and catalysts may be employed to facilitate the reaction.
The molecular structure of Tricyclo(3.3.1.1^3,7)decane-1-carboxylic acid, 8-methyl-8-azabicyclo(3.2.1)oct-2-yl ester can be represented using various structural formulas including SMILES notation and InChI identifiers:
CC(C)(C)C(=O)OCC1CC2(C(C(C1)C2)C(=O)O)
The molecular weight of this compound is approximately 263.36 g/mol, with a melting point range reported between 172°C and 176°C . The density is around 0.9976 g/cm³.
Tricyclo(3.3.1.1^3,7)decane-1-carboxylic acid, 8-methyl-8-azabicyclo(3.2.1)oct-2-yl ester can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The reaction conditions vary based on the desired transformation but typically involve specific solvents and temperatures.
The mechanism of action for Tricyclo(3.3.1.1^3,7)decane-1-carboxylic acid, 8-methyl-8-azabicyclo(3.2.1)oct-2-yl ester involves its interaction with biological targets such as enzymes or receptors within cells:
The exact molecular targets depend on the context of use, particularly in pharmacological applications .
Tricyclo(3.3.1.1^3,7)decane-1-carboxylic acid, 8-methyl-8-azabicyclo(3.2.1)oct-2-yl ester exhibits several notable physical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 263.36 g/mol |
Melting Point | 172°C - 176°C |
Density | 0.9976 g/cm³ |
Solubility | Soluble in ethanol; insoluble in water |
The chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions .
Tricyclo(3.3.1.1^3,7)decane-1-carboxylic acid, 8-methyl-8-azabicyclo(3.2.1)oct-2-yl ester has several applications across various scientific fields:
This compound exemplifies the intersection of organic chemistry and applied sciences, providing valuable insights into molecular interactions and synthetic methodologies in contemporary research settings.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7